molecular formula C12H10N4OS B2935861 1-Benzoyl-3-(pyrimidin-2-yl)thiourea CAS No. 31437-19-1

1-Benzoyl-3-(pyrimidin-2-yl)thiourea

Cat. No.: B2935861
CAS No.: 31437-19-1
M. Wt: 258.3
InChI Key: UKAFILNIAQIJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the thiourea moiety, and a pyrimidin-2-yl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 2-aminopyrimidine. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzoyl-3-(pyrimidin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl and pyrimidinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various electrophiles or nucleophiles in the presence of a suitable catalyst or under basic/acidic conditions.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzoyl or pyrimidinyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1-Benzoyl-3-(pyrimidin-2-yl)thiourea can be compared with other thiourea derivatives, such as:

Uniqueness: The presence of the pyrimidin-2-yl group in this compound imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to other thiourea derivatives.

Properties

IUPAC Name

N-(pyrimidin-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c17-10(9-5-2-1-3-6-9)15-12(18)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAFILNIAQIJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.